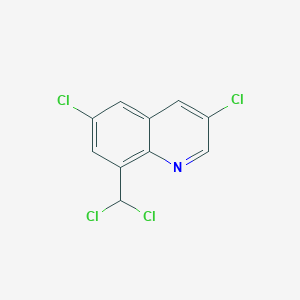

3,6-二氯-8-(二氯甲基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

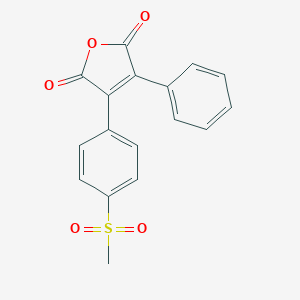

The synthesis of quinoline derivatives often involves strategies like active substructure splicing or cyclocondensation reactions. For instance, Deng et al. (2021) synthesized a novel quinoline derivative by combining a chloro-substituted quinoline moiety with a substituted amide group, showcasing the versatility in synthesizing quinoline compounds with potential applications as pesticide compounds (Deng et al., 2021).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied using techniques like X-ray diffraction and NMR spectroscopy. For example, the molecular structure and protonation trends of methoxy derivatives of quinolines have been explored, revealing insights into their basicity and structural behavior (Dyablo et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, demonstrating a range of reactivities depending on their substitution patterns. Son et al. (2010) investigated the reactivity of a bifunctional ambiphilic quinoline molecule, revealing its hydrolysis and coordination behavior with different metals, which underlines the chemical versatility of quinoline compounds (Son et al., 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their crystalline structure and bonding interactions, can be significantly affected by substitutions. Investigations into nitrated isomers of quinoline compounds provide insights into the impact of substituents on their physical properties and intermolecular interactions (Santos et al., 2008).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their basicity and reactivity towards nucleophiles, have been a subject of study. Rowlands et al. (2020) delved into the basicity studies of quinolinoquinoline derivatives, demonstrating how substituents can modulate their chemical behavior, which is crucial for understanding their potential applications (Rowlands et al., 2020).

科学研究应用

杀虫剂开发:Deng et al. (2021)的研究描述了与3,6-二氯-8-(二氯甲基)喹啉相关的新化合物的合成,显示出显著的除草和杀菌活性。这突显了这类化合物在开发有效杀虫剂方面的潜力。

抗癌研究:Gayathri et al. (2017)的工作涉及合成一种带有三喹啉基团的新化合物,可能用于癌症治疗。它在人类宫颈癌细胞系中显示出更高的细胞毒性,表明在抗癌研究中的应用。

抗菌和抗氧化性能:Jayanna等人(2013年)发现某些喹啉衍生物表现出令人鼓舞的抗菌和抗氧化活性(Jayanna et al., 2013)。这将3,6-二氯-8-(二氯甲基)喹啉衍生物定位为抗菌和抗氧化剂开发的潜在候选物。

缓蚀:Lgaz等人(2017年)研究了喹啉衍生物的缓蚀性能,展示了它们在保护金属免受腐蚀方面的潜力(Lgaz et al., 2017)。

抗真菌剂:Lentz等人(2004年)对与3,6-二氯-8-(二氯甲基)喹啉相关的二氯化8-喹酮进行了研究,显示出对念珠菌属的有希望的结果,表明它们作为抗真菌剂的潜力(Lentz et al., 2004)。

光伏性能:Zeyada等人(2016年)探索了喹啉衍生物在有机-无机光电二极管制造中的光伏性能,表明它们在光伏技术中的应用(Zeyada et al., 2016)。

阿尔茨海默病的分子成像:Villemagne等人(2017年)对一种针对阿尔茨海默病中淀粉样蛋白β的新8-OH喹啉衍生物进行了探索性研究,强调了这类化合物在神经学研究中的重要性(Villemagne et al., 2017)。

安全和危害

属性

IUPAC Name |

3,6-dichloro-8-(dichloromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZEOBSBQWQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517905 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-8-(dichloromethyl)quinoline | |

CAS RN |

84087-44-5 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)